Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate
CAS No.: 1373510-82-7
Cat. No.: VC2751690
Molecular Formula: C16H19F2NO2
Molecular Weight: 295.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373510-82-7 |
|---|---|
| Molecular Formula | C16H19F2NO2 |
| Molecular Weight | 295.32 g/mol |
| IUPAC Name | ethyl (2Z)-2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate |
| Standard InChI | InChI=1S/C16H19F2NO2/c1-2-21-15(20)10-14-8-9-19(12-16(14,17)18)11-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3/b14-10- |
| Standard InChI Key | SFJGQMQDSLOSHR-UVTDQMKNSA-N |
| Isomeric SMILES | CCOC(=O)/C=C\1/CCN(CC1(F)F)CC2=CC=CC=C2 |
| SMILES | CCOC(=O)C=C1CCN(CC1(F)F)CC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C=C1CCN(CC1(F)F)CC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate has a complex structure that combines several functional groups. The core of the molecule is a piperidine ring with two fluorine atoms at the 3-position. The nitrogen atom of the piperidine is substituted with a benzyl group, while the 4-position of the piperidine connects to an ethyl acetate group via a carbon-carbon double bond (ylidene linkage).
The compound can be identified using various chemical identifiers:
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Standard InChI: InChI=1S/C16H19F2NO2/c1-2-21-15(20)10-14-8-9-19(12-16(14,17)18)11-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3/b14-10-
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Standard InChIKey: SFJGQMQDSLOSHR-UVTDQMKNSA-N
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Isomeric SMILES: CCOC(=O)/C=C\1/CCN(CC1(F)F)CC2=CC=CC=C2
These identifiers provide a standardized way to represent the structure of the compound in chemical databases and literature, facilitating its identification and comparison with related compounds.
Physical Properties
The known physical properties of Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate are summarized in Table 1.
Table 1: Physical and Chemical Properties of Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1373510-82-7 | |
| IUPAC Name | ethyl (2Z)-2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate | |
| Molecular Formula | C16H19F2NO2 | |
| Molecular Weight | 295.32 g/mol | |
| Standard InChI | InChI=1S/C16H19F2NO2/c1-2-21-15(20)10-14-8-9-19(12-16(14,17)18)11-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3/b14-10- | |
| Standard InChIKey | SFJGQMQDSLOSHR-UVTDQMKNSA-N | |
| Classification | Fluorinated pharmaceutical intermediate | |
| Intended Use | Research use only. Not for human or veterinary use |
Structural Characteristics and Features
Several key structural features define Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate:
These structural elements collectively determine the compound's reactivity, physical properties, and potential biological activities, making it a valuable building block for medicinal chemistry applications.
Comparative Analysis
Structure-Activity Relationships
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Difluoro Substitution:
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Geminal difluoro groups typically increase metabolic stability by blocking potential sites of oxidation
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They can alter the electronic properties of the piperidine ring, affecting its basicity and hydrogen bonding capacity
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The fluorine atoms can participate in polar interactions with protein targets
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The "gauche effect" can lock the piperidine ring in specific conformations that may influence binding to biological targets
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N-Benzyl Group:
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Provides lipophilicity, potentially improving membrane permeability
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Can engage in π-π stacking interactions with aromatic amino acid residues in protein targets
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Serves as a site for potential metabolic modification
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May influence the basicity of the piperidine nitrogen atom
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Ylidene-Acetate Moiety:
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Creates a rigid linker with defined stereochemistry
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The ester group serves as a hydrogen bond acceptor in potential target interactions
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Provides a site for potential hydrolysis to the corresponding acid in vivo
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The Z-configuration restricts rotation, potentially optimizing spatial arrangement for target binding
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The combination of these structural elements creates a molecule with unique properties that may be valuable in specific drug discovery programs or as a building block for more complex pharmaceutical candidates.
Applications and Uses
Research Applications
Beyond direct pharmaceutical applications, compounds like Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate serve important research purposes:
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As probe compounds to study biological mechanisms and pathways, particularly where fluorinated analogs may provide distinctive properties compared to non-fluorinated counterparts
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As building blocks for constructing chemical libraries for high-throughput screening, where the fluorinated motif contributes to chemical diversity
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As reference compounds for analytical method development, especially in pharmaceutical quality control processes
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In studies of structure-activity relationships to understand the impact of fluorine substitution on biological activity and pharmacokinetic properties
The research value of such compounds extends beyond their immediate pharmaceutical applications to broader investigations in medicinal chemistry, chemical biology, and organic synthesis methodology.
Synthesis and Preparation
Synthetic Routes
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Construction of the piperidine ring with subsequent introduction of the difluoro, benzyl, and ylidene-acetate groups.
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Modification of a pre-existing piperidine derivative through sequential functionalization.
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Fluorination of a suitable precursor, such as Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, using fluorinating reagents like DAST (diethylaminosulfur trifluoride), Selectfluor, or other modern fluorinating agents.
The synthesis would likely involve multiple steps, including:
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N-benzylation of an appropriate piperidine precursor
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Fluorination at the 3-position
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Installation of the ylidene-acetate moiety, possibly through a Wittig or Horner-Wadsworth-Emmons reaction
These synthetic approaches would require careful control of reaction conditions to ensure stereoselectivity in the formation of the ylidene double bond and regioselectivity in the various functionalization steps.
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